molecular formula C9H6N2O3 B3048535 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 17326-26-0

2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B3048535
CAS No.: 17326-26-0
M. Wt: 190.16
InChI Key: VMVJCJRSIVYTHP-UHFFFAOYSA-N
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Description

2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyridopyrimidinone family.

Mechanism of Action

Target of Action

The primary targets of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde are N- and C-nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, including nucleophilic substitution and addition reactions.

Mode of Action

The compound exhibits reactivity towards N- and C-nucleophiles . It undergoes nucleophilic condensation reactions to form a series of new enaminones, Schiff’s base, and hydrazinomethylenediketones . The cyclization of certain compounds is achieved by the action of acetic acid, leading to the formation of pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines .

Biochemical Pathways

The compound affects several biochemical pathways. It undergoes base-catalyzed Knoevenagel condensation with some active methyl and methylene compounds, leading to a series of chalcone-like derivatives . The cyclization of enones with hydrazine gives novel heterocyclyl substituted pyrazoles . Pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones derivatives are obtained via cyclization of their respective enone derivatives .

Result of Action

The compound’s action results in the formation of various new compounds, including enaminones, Schiff’s base, hydrazinomethylenediketones, and pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines . These compounds could potentially exhibit various biological activities. For instance, some picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids have been found to possess marked analgesic properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of acetic acid can induce the cyclization of certain compounds . Moreover, the compound’s reactivity towards N- and C-nucleophiles can be affected by the concentration of these nucleophiles in the environment .

Chemical Reactions Analysis

2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acetic acid, hydrazine, and various nucleophiles. Major products formed from these reactions include pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines and pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones .

Scientific Research Applications

2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its diverse reactivity and potential for the synthesis of a wide range of biologically active compounds .

Properties

IUPAC Name

2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-8(13)10-7-3-1-2-4-11(7)9(6)14/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVJCJRSIVYTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188372
Record name 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17326-26-0
Record name 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17326-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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